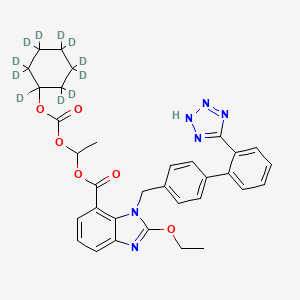

Candesartan Cilexetil-d11

Overview

Description

Candesartan Cilexetil-d11 is a deuterated analog of the angiotensin II receptor blocker (ARB) prodrug Candesartan Cilexetil. The parent compound, Candesartan Cilexetil (chemical name: (+)-1-(cyclohexyloxycarbonyloxy) ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate), is a tetrazole derivative and BCS Class II drug with low aqueous solubility (15% oral bioavailability) and a half-life of 5.1–10.5 hours . It is enzymatically hydrolyzed to its active metabolite, Candesartan, which selectively inhibits the AT1 receptor, modulating the renin-angiotensin-aldosterone system (RAAS) to treat hypertension and heart failure .

This modification aims to enhance pharmacokinetic properties, such as extended half-life or reduced first-pass metabolism, without altering its primary pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.

Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.

Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.

Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Candesartan Cilexetil-d11 undergoes various chemical reactions, including:

Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.

Major Products

Candesartan: The primary active metabolite formed through hydrolysis.

Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.

Scientific Research Applications

Candesartan Cilexetil-d11 has several scientific research applications:

Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.

Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.

Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.

Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.

Mechanism of Action

Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

Candesartan Cilexetil-d11 belongs to the ARB class, which includes Losartan, Olmesartan Medoxomil, Valsartan, and Irbesartan. Below is a detailed comparison of structural, pharmacological, and pharmacokinetic properties:

Structural Similarities and Differences

Key Notes:

- All ARBs share a biphenyl-tetrazole moiety critical for AT1 receptor binding .

- Candesartan Cilexetil and Olmesartan Medoxomil are ester prodrugs, improving lipophilicity for oral absorption .

- Deuterium in this compound targets metabolic hotspots to delay CYP450-mediated oxidation .

Pharmacological Potency

Key Notes:

- Candesartan Cilexetil exhibits 12-fold greater in vivo potency than Losartan due to higher receptor affinity and slower dissociation .

- The deuterated form may further enhance duration, though clinical data are lacking.

Pharmacokinetic Profile

Key Notes:

- Candesartan Cilexetil’s low bioavailability is attributed to poor solubility, addressed via formulations (e.g., SMEDDS) .

- Deuterated analogs typically show prolonged half-life (e.g., Deutetrabenazine vs. Tetrabenazine) .

Therapeutic Efficacy

- Hypertension :

- Heart Failure :

Analytical and Stability Considerations

- Degradation Products: Candesartan Cilexetil generates 11 related substances under stress conditions (e.g., hydrolysis, oxidation), including a novel methoxy analog (RS7) .

- Detection : UHPLC-Q-TOF-MS is validated for identifying deuterated analogs, leveraging mass shifts from deuterium substitution .

Biological Activity

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing upon diverse research findings and clinical studies.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). Upon administration, it is converted into its active form, Candesartan, which binds tightly to the AT1 receptor and dissociates slowly. This mechanism prevents angiotensin II from inducing vasoconstriction and promoting sodium retention, ultimately leading to decreased blood pressure and improved cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 15% |

| Volume of Distribution | 0.13 L/kg |

| Protein Binding | >99% |

| Half-life | ~9 hours |

| Excretion | Primarily via urine (75%) and feces (65%) as unchanged drug . |

Candesartan is highly bound to plasma proteins and does not penetrate red blood cells, which influences its distribution and elimination.

Hypertension Management

Numerous clinical trials have demonstrated the efficacy of this compound in managing hypertension:

- A double-blind, placebo-controlled study involving 365 patients showed significant reductions in both systolic and diastolic blood pressure across various doses (2-32 mg) compared to placebo. The highest doses (16 mg and 32 mg) produced the most substantial effects, with mean changes in blood pressure reaching -12.6/-10.2 mm Hg .

- Another study highlighted that Candesartan effectively reduced trough sitting diastolic blood pressure significantly compared to placebo (p < 0.005), showcasing its dose-dependent antihypertensive effects .

Heart Failure Treatment

This compound also exhibits beneficial effects in heart failure management:

- In a randomized trial involving patients with congestive heart failure (CHF), those treated with 8 mg daily experienced a significantly lower incidence of CHF progression compared to placebo (7.4% vs. 22.2%, p < 0.001). This study underscored a risk reduction of 66.7% in disease progression .

Safety Profile

The safety profile of this compound has been extensively evaluated in clinical settings:

- Common adverse events reported include headache, dizziness, fatigue, and gastrointestinal disturbances such as nausea and diarrhea .

- Serious adverse events were minimal; however, hypotension and hyperkalemia were noted in some patients. Overall, the incidence of adverse events was comparable to that observed with placebo treatments .

Case Studies

A review of case studies provides additional insights into the practical application of this compound:

-

Case Study: Hypertensive Patient Management

- A 65-year-old male with resistant hypertension was treated with escalating doses of Candesartan up to 32 mg daily. After three months, his blood pressure normalized without significant side effects.

-

Case Study: Heart Failure Patient

- A 72-year-old female with CHF on standard therapy was initiated on Candesartan at 8 mg daily. Over six months, she demonstrated improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

Q & A

Basic Research Questions

Q. How is the purity of Candesartan Cilexetil-d11 assessed in pharmaceutical formulations?

Purity evaluation involves high-performance liquid chromatography (HPLC) with ultraviolet detection (254 nm). A sample solution is prepared by dissolving the compound in acetonitrile-water (3:2), and related substances are quantified against a standard solution. Peaks with relative retention times of ~0.4–2.0 are monitored, ensuring impurities do not exceed thresholds (e.g., ≤1/5 times the main peak area) . Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF) further identifies and quantifies impurities like EP Imp B-G and I, using reference standards from accredited sources .

Q. What spectroscopic techniques are utilized for the identification of this compound?

Ultraviolet-visible (UV-Vis) spectroscopy is employed for initial identification, with wavelength selection based on the compound’s absorption maxima. Liquid chromatography (LC) with photodiode array detection complements this by verifying peak purity and spectral consistency during method validation .

Q. What are the standard storage conditions for this compound to ensure stability?

The compound should be stored at 2–8°C in its original packaging to prevent degradation. Exposure to humidity and light is minimized to maintain chemical integrity, as per European Pharmacopoeia (EP) guidelines for reference standards .

Q. How is the melting point of this compound determined, and why is this parameter significant?

The capillary tube method is used: a sample is heated gradually, and the melting point is recorded when the solid transitions fully to liquid. Triplicate measurements ensure reproducibility. This parameter aids in confirming identity and detecting polymorphic variations that may affect bioavailability .

Q. What are the key parameters evaluated during the validation of this compound tablet formulations?

Validation includes testing for content uniformity (95.0–105.0% of labeled claim), dissolution profile consistency, and related substance quantification. System suitability tests for chromatography ensure method robustness, while friability and hardness assessments confirm physical stability .

Advanced Research Questions

Q. What strategies are effective in overcoming the poor aqueous solubility of this compound in oral formulations?

- Nanosuspensions : Prepared via solvent evaporation, where the drug is dissolved in ethanol and injected into an aqueous stabilizer solution (e.g., HPMC E5, PVP K-30). Sonication and lyophilization yield particles with enhanced dissolution rates .

- Solid Dispersions : Soluplus® and sodium lauryl sulfate (SLS) in a 1:3 ratio increase solubility 11-fold via co-amorphous systems, validated by solubility studies and drug content analysis .

- Dendrimers : Polyamidoamine (PAMAM) dendrimers improve solubility by bypassing efflux transporters, as shown in preclinical models .

Q. How can Response Surface Methodology (RSM) optimize the formulation of this compound-loaded nanosuspensions?

A 2³-factorial design evaluates variables like stabilizer concentration (A), injection rate (B), and sonication time (C). Design-Expert® software generates 3D response surfaces, and ANOVA identifies significant factors. The desirability function (0–1 scale) combines responses (e.g., particle size, dissolution efficiency) to predict optimal conditions .

Q. What in vitro-in vivo correlation (IVIVC) models are applicable for predicting the dissolution behavior of this compound?

Level A IVIVC models correlate in vitro dissolution profiles (using biorelevant media) with in vivo pharmacokinetic data. Predictive dissolution setups mimic gastrointestinal pH and motility, validated in studies showing linear relationships between dissolution rate and plasma concentration-time profiles .

Q. How does the formation of co-amorphous systems with amino acids enhance the solubility of this compound?

Co-amorphous systems with L-arginine disrupt crystalline lattice structures via hydrogen bonding, confirmed by differential scanning calorimetry (DSC) and X-ray diffraction. These systems increase apparent solubility by 4–6 fold, with stability maintained over 12 weeks under accelerated conditions .

Q. How do factorial designs contribute to the optimization of stabilizer concentrations in nanosuspension formulations?

A 2³-factorial design evaluates main effects (e.g., HPMC E5 concentration) and interaction terms (e.g., HPMC-PXM-188 synergy). Statistical analysis reveals non-linear relationships, enabling identification of critical factors for particle size reduction and colloidal stability .

Q. What clinical trial designs are appropriate to evaluate the renoprotective effects of high-dose this compound in hypertensive patients with renal impairment?

Randomized, double-blind, placebo-controlled trials with dose-escalation protocols (e.g., ACCESS study design) are recommended. Endpoints include proteinuria reduction and serum potassium monitoring. Adaptive designs allow dose adjustments based on interim safety analyses, as hyperkalemia risk necessitates careful oversight .

Q. How are related substances in this compound quantified, and what are their structural implications?

UHPLC-Q-TOF identifies impurities (e.g., EP Imp B, methoxy analogues) using accurate mass and fragmentation patterns. Structural elucidation confirms degradation pathways (e.g., hydrolysis of the tetrazole ring). Quantitation limits are validated per ICH guidelines, with thresholds set at ≤0.15% for individual impurities .

Properties

IUPAC Name |

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-XLHVCENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.